molecular formula C27H31N3O3 B3978727 4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE

4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3978727
M. Wt: 445.6 g/mol
InChI Key: KTAZNXMOTFHTMF-UHFFFAOYSA-N
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Description

4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the hexahydroisoindole ring, the attachment of the pyridin-4-ylmethyl group, and the final coupling with the cyclohexane-1-carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
  • ACETIC ACID 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL ESTER
  • 4-(1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-BENZOIC ACID 2-(4-BR-PH)-2-OXO-ETHYL ESTER

Uniqueness

What sets 4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[4-(pyridin-4-ylmethyl)phenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c31-25(29-21-9-5-18(6-10-21)17-19-13-15-28-16-14-19)20-7-11-22(12-8-20)30-26(32)23-3-1-2-4-24(23)27(30)33/h5-6,9-10,13-16,20,22-24H,1-4,7-8,11-12,17H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAZNXMOTFHTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3CCC(CC3)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE

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